Physicochemical properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid
Physicochemical properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid
Introduction: A Molecule of Interest in Modern Drug Discovery
3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a synthetic organic compound that stands at the intersection of several key functional groups relevant to medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a nitrile group, and a fluorinated aromatic ring, makes it a valuable building block and a subject of interest for researchers. The carboxylic acid moiety provides a handle for amide bond formation and introduces ionizable character, the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the fluorophenyl ring often enhances metabolic stability and binding affinity in drug candidates.[1]
This guide provides a comprehensive overview of the core physicochemical properties of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid. As direct experimental data for this specific molecule is not extensively published, we will ground our discussion in the established principles and experimental methodologies used to characterize such compounds, drawing parallels with closely related analogues. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and handle this molecule.
Chemical Identity and Core Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These parameters dictate storage, handling, and formulation strategies.
Chemical Structure and Identifiers
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IUPAC Name: 3-Cyano-3-(4-fluorophenyl)propanoic acid
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CAS Number: 1267271-26-0[2]
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Molecular Formula: C₁₀H₈FNO₂
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Molecular Weight: 193.17 g/mol
Caption: Chemical structure of 3-Cyano-3-(4-fluoro-phenyl)-propionic acid.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties. Where direct data is unavailable, values are estimated based on the properties of structural analogues such as 3-(4-fluorophenyl)propionic acid and 3-(4-cyanophenyl)propionic acid.
| Property | Value / Expected Range | Comments |
| Molecular Weight | 193.17 g/mol | Calculated from the molecular formula C₁₀H₈FNO₂. |
| Physical State | White to off-white solid | Expected, typical for small organic acids.[3] |
| Melting Point | Not available. Expected > 77°C | The analogue 3-(4-fluorophenyl)propionic acid melts at 77°C.[4] The additional polar cyano group likely increases this value. |
| Boiling Point | Not available. Expected to decompose before boiling at atm. pressure | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point.[4] |
| pKa | Estimated 3.5 - 4.5 | The propionic acid moiety is the primary acidic center. The electron-withdrawing nature of the fluorophenyl and cyano groups will lower the pKa relative to simple propionic acid (~4.87). |
| LogP | Estimated 1.5 - 2.5 | The fluorophenyl group increases lipophilicity, while the cyano and carboxylic acid groups increase polarity. The overall balance is moderately lipophilic. The analogue 3-(4-fluorophenyl)propionic acid has a calculated XLogP3 of 1.6.[5] |
Solubility Profile: A Critical Parameter for Application
Solubility dictates a compound's utility, from reaction conditions to its behavior in biological systems. A systematic solubility analysis provides strong indications of the functional groups present.[6][7]
Causality of Solubility Behavior
The molecule's solubility is governed by the interplay between its polar and non-polar components.
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Polar/Hydrophilic Groups: The carboxylic acid (-COOH) can donate and accept hydrogen bonds, and the nitrile (-C≡N) can act as a hydrogen bond acceptor. The ionized carboxylate form (-COO⁻) is highly polar and water-soluble.
-
Non-polar/Lipophilic Group: The 4-fluorophenyl ring is the primary non-polar region, driving solubility in organic solvents.
Experimental Protocol: Qualitative Solubility Classification
This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insight into its acidic nature.[6][7]
Materials:
-
3-Cyano-3-(4-fluoro-phenyl)-propionic acid
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Solvents: Deionized water, Diethyl ether, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl).
Procedure:
-
Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously after each addition. Observe if the solid dissolves completely.
-
Rationale: Solubility in water suggests the presence of polar functional groups that can overcome the lipophilicity of the phenyl ring.[8] Given the structure, it is expected to be sparingly soluble or insoluble in water.
-
5% NaOH Solubility: If insoluble in water, use a fresh 25 mg sample and repeat step 1 using 0.75 mL of 5% NaOH solution.
-
Rationale: Solubility in a dilute base like NaOH is a strong indicator of an acidic functional group. The base deprotonates the carboxylic acid to form the highly polar sodium carboxylate salt, which is readily soluble in the aqueous medium.
-
5% NaHCO₃ Solubility: If soluble in 5% NaOH, use a fresh 25 mg sample and repeat step 1 using 0.75 mL of 5% NaHCO₃ solution.
-
Rationale: Sodium bicarbonate is a weaker base than sodium hydroxide. Solubility in NaHCO₃ indicates a relatively strong organic acid, such as a carboxylic acid.[6] This test helps differentiate carboxylic acids from weaker acids like phenols.
-
5% HCl Solubility: If the compound were an unknown, this test would be performed. Add ~25 mg of the compound to 0.75 mL of 5% HCl.
-
Rationale: Solubility in acid indicates the presence of a basic functional group (e.g., an amine). This compound is expected to be insoluble in acid.
-
Ether Solubility: Add ~25 mg of the compound to 0.75 mL of diethyl ether and vortex.
-
Rationale: Solubility in a non-polar organic solvent like ether is expected due to the lipophilic fluorophenyl ring.
Caption: Workflow for qualitative solubility classification.
Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is defined by the Henderson-Hasselbalch equation and is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms.[9] For a drug candidate, pKa is paramount as it influences solubility, absorption, distribution, and receptor binding.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of acidic and basic compounds in the range of 2-12.[10] The method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.
Materials:
-
3-Cyano-3-(4-fluoro-phenyl)-propionic acid (accurately weighed, ~50-100 mg)
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Standardized 0.1 M NaOH solution
-
Solvent (e.g., deionized water, or a water/co-solvent mixture like methanol/water if solubility is low)
Procedure:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of solvent (e.g., 50 mL) in a beaker. If the compound is not fully soluble in water, a co-solvent may be used, but this will yield an apparent pKa (pKa_app) specific to that solvent system.[11]
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue adding titrant well past the equivalence point, which is characterized by a sharp and rapid increase in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The volume of NaOH required to reach the half-equivalence point is V_eq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (V_eq / 2). This pH value is the pKa of the acid.[9]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified as the partition coefficient (P) or its logarithm (LogP), representing the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. LogP strongly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination due to its directness and accuracy.[12] It involves physically partitioning the compound between n-octanol and a buffered aqueous phase and then measuring the concentration in each phase.
Materials:
-
3-Cyano-3-(4-fluoro-phenyl)-propionic acid
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[13][14][15]
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the experiment.[14]
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase (or DMSO, if necessary, though direct dissolution is preferred). The final concentration should be low enough to avoid aggregation but high enough for accurate detection.[13]
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol containing the compound with a precise volume of the pre-saturated PBS (e.g., 1 mL of each).
-
Equilibration: Seal the vial and shake or rotate it gently for a sufficient period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[13] Avoid vigorous shaking that can cause emulsions.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a pre-calibrated analytical method like HPLC.
-
Calculation:
-
The partition coefficient, P, is calculated as: P = C_oct / C_aq
-
The LogP is then calculated as: LogP = log₁₀(P)
-
Note: Because the measurement is performed at a specific pH (7.4) and the compound is an acid, the result is technically the distribution coefficient, LogD₇.₄. LogP refers to the partition of the neutral species only. For an acid, LogD can be converted to LogP if the pKa is known.
-
Spectral Characterization
Spectroscopic data provides an unambiguous fingerprint of the molecule, confirming its identity and structure.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, broad absorption around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch, a medium-intensity absorption around 2240-2260 cm⁻¹ for the C≡N (nitrile) stretch, and absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C bonds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (~7.0-7.5 ppm) due to the protons on the fluorophenyl ring, with characteristic splitting patterns from fluorine coupling. The aliphatic protons of the propionic acid chain would appear as multiplets further upfield (~2.5-4.0 ppm). A broad singlet for the acidic proton of the carboxylic acid would be visible far downfield (>10 ppm), though its position is concentration and solvent-dependent.[16]
-
¹³C NMR: The spectrum would show distinct signals for the carboxylic carbon (~170-180 ppm), the aromatic carbons (~115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant), the nitrile carbon (~115-125 ppm), and the aliphatic carbons (~25-50 ppm).[16]
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 193. Fragmentation patterns would include the loss of the carboxylic acid group and other characteristic cleavages of the structure.
Safety and Handling
-
Hazard Classification: Expected to be classified as an irritant. May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][19] May be harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
3-Cyano-3-(4-fluoro-phenyl)-propionic acid is a molecule with significant potential, characterized by a combination of functional groups that are highly relevant to modern chemical research. A thorough understanding and experimental determination of its physicochemical properties—solubility, pKa, and LogP—are not merely academic exercises; they are essential, foundational steps for any meaningful application, particularly in the rigorous and demanding field of drug development. The protocols and principles outlined in this guide provide a robust framework for scientists to accurately characterize this compound, enabling its effective and safe utilization in the laboratory and beyond.
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